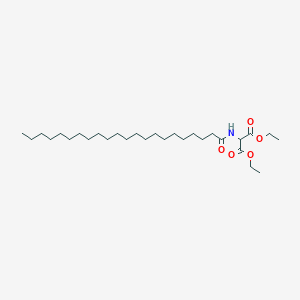![molecular formula C15H13NO2 B12610675 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione CAS No. 919286-78-5](/img/structure/B12610675.png)
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione is a heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the treatment of certain intermediates with phosphorus oxychloride (POCl3) at elevated temperatures can yield the desired compound . Additionally, reactions involving primary and secondary amines in dimethylformamide (DMF) at high temperatures have been reported to produce tetracyclic compounds with good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Aplicaciones Científicas De Investigación
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in its antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
6,9-Dichloro-11H-indeno[1,2-c]quinoline-11-one: A related compound with similar structural features and biological activities.
4-Hydroxy-2-quinolones: These compounds share a quinoline nucleus and exhibit diverse pharmacological properties.
Uniqueness
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione stands out due to its unique combination of biological activities and synthetic versatility.
Propiedades
Número CAS |
919286-78-5 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
5-methyl-10,11-dihydrocyclohepta[c]quinoline-6,9-dione |
InChI |
InChI=1S/C15H13NO2/c1-16-14-5-3-2-4-12(14)11-8-6-10(17)7-9-13(11)15(16)18/h2-5,7,9H,6,8H2,1H3 |
Clave InChI |
UKRJXQOPMHTTCW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C1=O)C=CC(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)

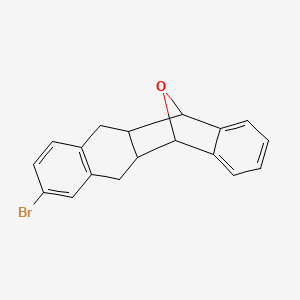
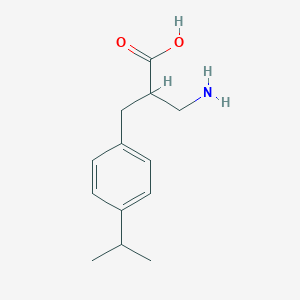
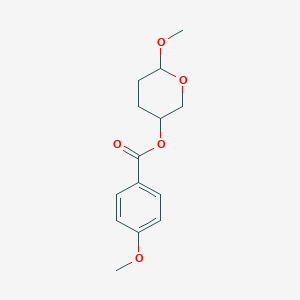
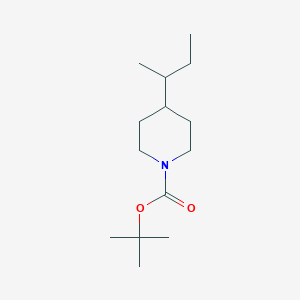
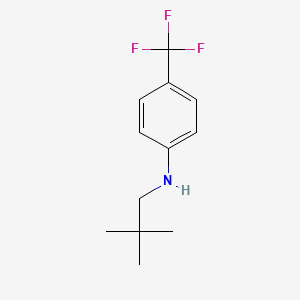
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
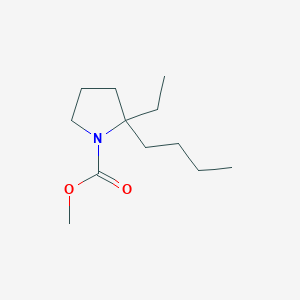
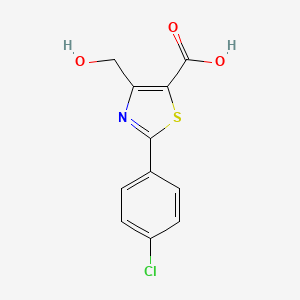
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)

